molecular formula C13H24N2O2 B13289025 Piperidin-2-ylmethyl3-methylpiperidine-1-carboxylate

Piperidin-2-ylmethyl3-methylpiperidine-1-carboxylate

Cat. No.: B13289025
M. Wt: 240.34 g/mol
InChI Key: LXTDAXNZJDWCHV-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate is a bicyclic piperidine derivative characterized by a 3-methylpiperidine core esterified with a piperidin-2-ylmethyl group. The compound’s dual piperidine moieties may enhance its capacity for hydrogen bonding and conformational flexibility, distinguishing it from simpler piperidine derivatives.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-11-5-4-8-15(9-11)13(16)17-10-12-6-2-3-7-14-12/h11-12,14H,2-10H2,1H3

InChI Key

LXTDAXNZJDWCHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)OCC2CCCCN2

Origin of Product

United States

Preparation Methods

Esterification via Carboxylic Acid Activation

Route :

Reaction Scheme :
$$
\text{3-Methylpiperidine-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{3-Methylpiperidine-1-carbonyl chloride}
$$
$$
\text{3-Methylpiperidine-1-carbonyl chloride} + \text{Piperidin-2-ylmethanol} \rightarrow \text{Target ester} + \text{HCl}
$$

Supporting Evidence :

  • Similar protocols for piperidine carboxylate esters are described in patents (e.g., US8697876B2) for analogous compounds.
  • Use of SOCl₂ for acid chloride formation is a standard method in ester synthesis.

Coupling Reagent-Mediated Synthesis

Route :
Employ coupling agents like EDC/HOBt or DCC/DMAP to facilitate ester bond formation between 3-methylpiperidine-1-carboxylic acid and piperidin-2-ylmethanol.

Advantages :

  • Avoids handling hazardous acid chlorides.
  • High yields reported for sterically hindered esters in piperidine systems.

Example Protocol :

  • Dissolve 3-methylpiperidine-1-carboxylic acid (1 eq) and piperidin-2-ylmethanol (1.2 eq) in anhydrous DCM.
  • Add EDC (1.5 eq) and HOBt (1.5 eq), followed by stirring at room temperature for 12–24 hours.
  • Purify via column chromatography (silica gel, EtOAc/hexane).

Protection/Deprotection Strategy

Scenario : If either the carboxylic acid or alcohol group requires protection during synthesis.

Steps :

  • Protect the piperidin-2-ylmethanol’s amine group with a tert-butoxycarbonyl (Boc) group.
  • Perform esterification as in Section 2.1 or 2.2.
  • Deprotect the Boc group using TFA/DCM.

Rationale :

  • Prevents unwanted side reactions at the piperidine nitrogen.

Analytical and Physical Data

Property Value Source
CAS Number 1526154-88-0 (free base)
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
SMILES O=C(N1CC(C)CCC1)OCC2NCCCC2
Storage Room temperature, dry

Challenges and Optimization Considerations

  • Steric Hindrance : The 3-methyl group on the piperidine ring may slow down reaction kinetics. Elevated temperatures (40–60°C) could improve rates.
  • Purification : Silica gel chromatography with EtOAc/hexane (1:3) is effective for isolating the ester.
  • Scale-Up : Coupling reagent methods are preferred for large-scale synthesis due to safety concerns with SOCl₂.

Alternative Derivatives and Modifications

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Compound 7)
  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group and a methoxy(methyl)carbamoyl substituent at position 3.
  • Key Differences: The Boc group enhances steric bulk and stability during synthesis compared to the target compound’s piperidin-2-ylmethyl ester, which lacks a protective group .
  • Synthesis : Synthesized via coupling of piperidine-3-carboxylic acid with methoxy(methyl)amine, highlighting a divergent synthetic pathway from the target compound’s esterification route .
tert-Butyl 3-(Piperidin-3-yl)pyrrolidine-1-carboxylate
  • Structure : Combines a piperidine ring with a pyrrolidine moiety, both protected by Boc groups.
  • Key Differences :
    • The pyrrolidine ring (5-membered) introduces greater conformational strain and reduced basicity compared to the target compound’s dual 6-membered piperidine systems .
    • Dual Boc protection may limit reactivity in downstream applications, unlike the target compound’s unprotected ester.
tert-Butyl 4-(Hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate
  • Structure : Includes a hydroxypyridin-2-ylmethyl substituent.
  • Key Differences: The pyridine ring enables π-π stacking and hydrogen bonding via its aromatic nitrogen, absent in the target compound’s aliphatic piperidine substituent .
3.4-Methylenedioxyphenyl-1-piperidinecarboxylate
  • Structure : Contains a methylenedioxyphenyl aromatic ring.
  • Key Differences :
    • The electron-rich aromatic system enhances affinity for hydrophobic binding pockets, a feature absent in the target compound’s aliphatic structure .
    • Methylenedioxy groups are metabolically labile, suggesting faster degradation than the target compound’s ester linkage.

Biological Activity

Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate is a compound of interest due to its diverse biological activities, particularly in the context of kinase inhibition and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

1. Chemical Structure and Properties

Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate features a piperidine core, which is a common scaffold in medicinal chemistry known for its ability to interact with various biological targets. The structural attributes of this compound allow it to modulate biological pathways effectively.

2.1 Kinase Inhibition

One of the primary areas of research surrounding this compound is its role as a kinase inhibitor. Studies have shown that derivatives of piperidine, including Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate, exhibit significant inhibitory activity against several kinases, particularly c-Met kinase.

  • c-Met Kinase Inhibition :
    • A study demonstrated that compounds bearing a 3-carboxypiperidin-2-one scaffold exhibited potent c-Met kinase inhibition with IC50 values ranging from 8.6 nM to 64.0 nM, depending on structural modifications .
    • The introduction of alkyl groups at specific positions enhanced inhibitory effects significantly, suggesting a structure-activity relationship (SAR) that can be exploited for drug design.

2.2 Anti-tumor Activity

The anti-tumor potential of piperidine derivatives has been explored in various cancer models. For instance, compounds similar to Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate have shown efficacy in inhibiting cell proliferation in cancer cell lines driven by c-Met signaling pathways.

2.3 NLRP3 Inflammasome Inhibition

Recent studies have identified piperidine derivatives as potential inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Compounds designed with piperidine scaffolds demonstrated the ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages .

Table 1: Summary of Biological Activities

CompoundTargetActivity TypeIC50 (nM)Reference
Piperidin-2-ylmethyl derivativec-Met kinaseInhibition8.6
Piperidin analogNLRP3 inflammasomeInhibition of IL-1βNot specified
Various piperidine derivativesMultiple kinasesAntitumor effects11.2 - 64.0

The mechanism through which Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate exerts its biological effects primarily involves binding interactions with key residues in target proteins, leading to altered signaling pathways. For instance, molecular modeling studies have revealed hydrogen bonding and hydrophobic interactions between the compound and residues within the ATP-binding pocket of kinases .

5.

Piperidin-2-ylmethyl-3-methylpiperidine-1-carboxylate represents a promising scaffold for the development of novel therapeutics targeting various kinases and inflammatory pathways. Its ability to modulate key biological processes underscores its potential utility in treating diseases such as cancer and inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Piperidin-2-ylmethyl3-methylpiperidine-1-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from commercially available piperidine derivatives. Key steps include:

  • Precursor selection : Use substituted piperidine precursors (e.g., 3-methylpiperidine) and esterification reagents like acid chlorides or anhydrides .
  • Reaction optimization : Control temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., DMF or THF) to favor cyclization and minimize side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate the product, monitoring purity via HPLC or TLC .

Q. How can the molecular structure of this compound be accurately characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve bond lengths and angles, particularly for confirming stereochemistry .
  • Spectroscopy : Pair 1H^1H-NMR and 13C^{13}C-NMR to assign proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What solubility and reactivity profiles should researchers anticipate when working with this compound?

  • Methodological Answer :

  • Solubility : The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces water solubility. Pre-screen solvents for reaction compatibility .
  • Reactivity : The piperidine ring undergoes nucleophilic substitution, while the ester group is prone to hydrolysis under acidic/basic conditions. Protect reactive sites during functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

  • Methodological Answer :

  • Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps, as used in analogous piperidine-carboxylate syntheses .
  • DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify optimal conditions. For example, higher yields (>75%) are reported with THF at 70°C .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR, MS) during structural elucidation?

  • Methodological Answer :

  • Data reconciliation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .
  • Isotopic labeling : Use 15N^{15}N-labeled analogs to clarify ambiguous peaks in complex piperidine ring systems .
  • Multi-technique validation : Cross-verify MS fragmentation patterns with IR functional group analysis to resolve ambiguities .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound in different environments?

  • Methodological Answer :

  • MD simulations : Model solvation effects in aqueous vs. organic solvents to predict hydrolysis rates of the ester group .
  • DFT studies : Calculate transition states for nucleophilic attacks on the piperidine ring to identify reactive hotspots .
  • QSPR models : Correlate substituent effects (e.g., methyl groups) with thermal stability using regression analysis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers under inert gas (N2_2) at 2–8°C to prevent ester hydrolysis or oxidation .
  • PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis, as piperidine derivatives may exhibit acute toxicity (Category 4, GHS) .
  • Waste disposal : Neutralize acidic/basic residues before incineration to avoid hazardous decomposition .

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